5-Cyclopropylmethoxy-1H-indole is a compound belonging to the indole family, characterized by the presence of a cyclopropylmethoxy group attached to the indole structure. Indoles are aromatic heterocycles that play significant roles in various biological processes and are frequently found in pharmaceuticals. The specific structure of 5-cyclopropylmethoxy-1H-indole suggests potential applications in medicinal chemistry, particularly due to its unique substituents that may influence its biological activity.
The compound can be synthesized through various chemical methods, including palladium-catalyzed reactions and carbonylative synthesis techniques. These methods leverage the reactivity of indole derivatives to introduce functional groups that enhance their pharmacological properties.
5-Cyclopropylmethoxy-1H-indole is classified as an indole derivative, which is a type of nitrogen-containing heterocyclic compound. Its classification can be further specified based on its structural features, such as being an alkoxy-substituted indole.
The synthesis of 5-cyclopropylmethoxy-1H-indole can be approached through several methodologies:
In one approach, a palladium catalyst (such as Pd(OAc)₂) is used alongside bases like potassium carbonate to facilitate the reaction between cyclopropylmethanol and an appropriate indole precursor. The reaction conditions typically include heating and stirring for several hours to achieve optimal yields.
The molecular structure of 5-cyclopropylmethoxy-1H-indole features:
5-Cyclopropylmethoxy-1H-indole can participate in various chemical reactions typical for indoles:
For example, electrophilic substitution reactions can be facilitated by using reagents such as bromine or nitronium ions, leading to diverse derivatives that may exhibit enhanced biological activities .
The mechanism of action for 5-cyclopropylmethoxy-1H-indole in biological systems often involves interactions with specific receptors or enzymes. Indoles are known to modulate various biological pathways, including those related to neurotransmission and inflammation.
Studies suggest that modifications on the indole ring can significantly alter its affinity for targets such as serotonin receptors or other G-protein coupled receptors, which are critical in pharmacological applications .
5-Cyclopropylmethoxy-1H-indole has potential applications in several scientific fields:
The exploration of this compound's biological activity is ongoing, with researchers assessing its efficacy and safety profiles through various preclinical studies .
The compound is systematically named as 5-(Cyclopropylmethoxy)-1H-indole under IUPAC conventions. This designation specifies:
The molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. The SMILES notation (c1cc2cc(OCC3CC3)ccc2[nH]1) encodes the connectivity: the cyclopropylmethoxy group (–OCH₂-cyclopropyl) bonds to carbon 5 of the indole system [1]. Common synonyms include 5-(Cyclopropylmethoxy)indole and 5-CPM-indole, though these lack IUPAC validation. Registry identifiers include CAS number 947380-10-1, which is critical for chemical databases [1].
Table 1: Nomenclature and Identifiers of 5-Cyclopropylmethoxy-1H-indole
| Classification | Designation |
|---|---|
| IUPAC Name | 5-(Cyclopropylmethoxy)-1H-indole |
| Molecular Formula | C₁₂H₁₃NO |
| CAS Registry Number | 947380-10-1 |
| SMILES String | c1cc2cc(OCC3CC3)ccc2[nH]1 |
| Alternative Names | 5-Cyclopropylmethoxyindole; 5-CPM-indole |
Positional isomerism arises when the cyclopropylmethoxy group attaches to different sites on the indole nucleus. Key isomers include:
The term "cyclopropylmethoxy" denotes a –OCH₂-cyclopropyl moiety, distinct from:
Isomerism significantly alters electronic distribution and steric accessibility. For example, the 5-isomer (target compound) positions the ether chain away from the pyrrole nitrogen, while 4- or 6-isomers may exhibit varied hydrogen-bonding potentials [3] [4].
Table 2: Positional Isomers of Cyclopropylmethoxy-Substituted Indoles
| Substituent Position | CAS Number | Structural Relationship |
|---|---|---|
| 5-(Cyclopropylmethoxy) | 947380-10-1 | Ether group at benzene position 5 |
| 6-(Cyclopropylmethoxy) | 132051809 | Ether group at benzene position 6 |
| 4-(Cyclopropylmethoxy) | 86258696 | Ether group at benzene position 4 |
| 5-Cyclopropyl | Not specified* | Direct cyclopropyl at position 5 |
*Refers to 5-cyclopropyl-1H-indole from supplier databases [7].
The cyclopropylmethoxy group in 5-substituted indoles mimics steric and electronic features of natural indole alkaloids. Key analogues include:
In drug design, such frameworks enable targeted interactions:
These analogues highlight the versatility of 5-substituted indoles in mimicking endogenous ligands while optimizing pharmacokinetic profiles [2] [6].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4